molecular formula C10H10BrClO2 B3296485 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 893722-03-7

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No. B3296485
M. Wt: 277.54 g/mol
InChI Key: ONPBBZOESDHYSC-UHFFFAOYSA-N
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Description

The compound “7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine” is a benzodioxepine derivative. Benzodioxepines are a class of compounds containing a benzene ring fused to a dioxepine ring (a seven-membered ring with two oxygen atoms). The presence of bromo and chloromethyl functional groups may confer unique chemical properties to this compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzodioxepine derivatives are often synthesized via nucleophilic substitution reactions or through ring-closing reactions . The bromo and chloromethyl groups could potentially be introduced via halogenation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and dioxepine rings, with the bromo group attached to the 7th carbon and the chloromethyl group attached to the 8th carbon of the benzodioxepine system .


Chemical Reactions Analysis

The bromo and chloromethyl groups in this compound are likely to be reactive. The bromo group can undergo nucleophilic substitution reactions, while the chloromethyl group can act as an alkylating agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Generally, halogenated organic compounds like this are relatively stable and have low reactivity. They are usually nonpolar and have low water solubility .

Scientific Research Applications

Synthesis of Bioactive Compounds

  • Palladium-Catalyzed Synthesis : A key application involves the palladium-catalyzed synthesis of substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines, demonstrating its utility in creating compounds with potential biological properties, including adrenergic stimulants and bronchial dilators. These compounds are synthesized through various methods, highlighting the versatility of 7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine derivatives in chemical synthesis (Damez et al., 2001).

Antagonistic Properties

  • CCR5 Antagonist Synthesis : Another significant application is in the synthesis of orally active CCR5 antagonists, crucial for HIV treatment. A practical method for synthesizing these antagonists demonstrates the compound's role in developing therapeutics (Ikemoto et al., 2005).

Crystal and Molecular Structure Analysis

  • Structural Studies : The synthesis and crystal structure analysis of derivatives, including their complexes with metals such as Cu(II), offer insights into their structural characteristics and potential for forming complexes with biological relevance. These studies are crucial for understanding the molecular basis of their action and designing compounds with enhanced biological activities (Višnjevac et al., 2003).

Microwave-Assisted Synthesis

  • Microwave-Induced Synthesis : The compound's derivatives are also synthesized using microwave-induced reactions, showcasing the efficiency of modern synthetic methods in producing pharmacologically relevant molecules in reduced times (Sharma et al., 2010).

Synthesis of Benzodiazepine Derivatives

  • Benzodiazepine Derivatives : Extensive research has been conducted on synthesizing benzodiazepine derivatives with potential therapeutic effects, including anxiolytic and anticonvulsant properties. These studies highlight the compound's utility in medicinal chemistry for developing new therapeutic agents (Pavlovsky et al., 2012).

Safety And Hazards

As with all chemicals, safe handling should be practiced to minimize risk of exposure. Specific safety data for this compound is not available, but brominated and chlorinated organic compounds can be hazardous and may require special precautions when handling .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications. It could be interesting to explore its biological activity given the bioactive nature of many benzodioxepine derivatives .

properties

IUPAC Name

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c11-8-5-10-9(4-7(8)6-12)13-2-1-3-14-10/h4-5H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPBBZOESDHYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)CCl)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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